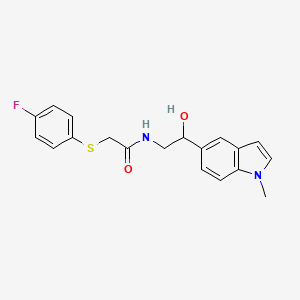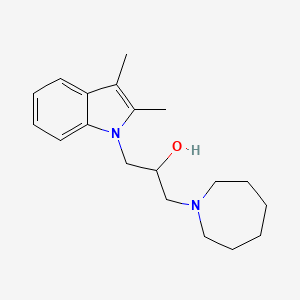
1-(azepan-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(azepan-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol, also known as DM-235, is a synthetic compound that belongs to the family of indole-based drugs. It is a highly selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a subtype of the nAChR family. DM-235 has been extensively studied for its potential use in treating a variety of neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Aplicaciones Científicas De Investigación
Synthesis and Structural Insights
Researchers have developed methods to synthesize azepino[1,2-a]indoles, demonstrating the reactivity of 3H-indoles with dimethyl acetylenedicarboxylate (DMAD) to produce novel structures, including azepinoindoles and carbinolamines. This synthesis pathway is notable for its contribution to expanding the variety of indole derivatives through innovative chemical reactions (Letcher & Sin, 1987).
Another study focused on the formation of benzazepines from indoles, employing dimethyl acetylenedicarboxylate in acetonitrile to yield complex structures. This work is significant for its detailed analysis of the resulting compounds' crystal structures, offering insights into the molecular configurations of these novel derivatives (Acheson et al., 1972).
Biological Applications and Properties
A study on the synthesis of novel 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one derivatives explored their antioxidant activity. This research highlights the potential of these compounds to inhibit lipid peroxidation, demonstrating their relevance in the development of new antioxidants (Kumar et al., 2009).
Catalytic and Reaction Mechanisms
Research into gold-catalyzed reactions has uncovered efficient and regio-selective carbonyl migration in alkynyl-substituted indole-3-carboxamides, leading to azepino[3,4-b]indol-1-ones. This study provides a clear example of how catalysts can facilitate complex molecular rearrangements, offering a pathway to synthesize azepinoindolones from simple starting materials (Hashmi et al., 2012).
Enzyme-Catalyzed Transformations
The biosynthesis of (-)-aurantioclavine, a clavine alkaloid with a unique azepinoindole framework, involves a FAD-binding oxidase and a catalase-like heme-containing protein. This discovery is pivotal for understanding natural product synthesis and could inspire biomimetic approaches in medicinal chemistry (Chen et al., 2020).
Propiedades
IUPAC Name |
1-(azepan-1-yl)-3-(2,3-dimethylindol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-15-16(2)21(19-10-6-5-9-18(15)19)14-17(22)13-20-11-7-3-4-8-12-20/h5-6,9-10,17,22H,3-4,7-8,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPNGXRIQKAUPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CC(CN3CCCCCC3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


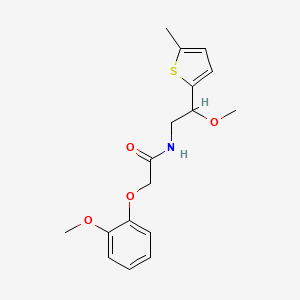
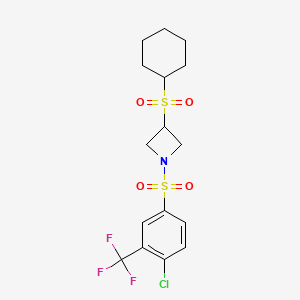
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2687977.png)

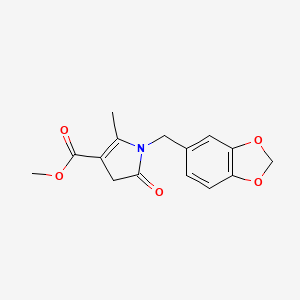
![3-(4-Tert-butylphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2687981.png)
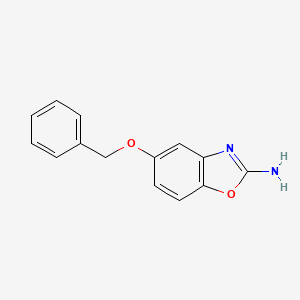
![Methyl 2-(butylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2687984.png)
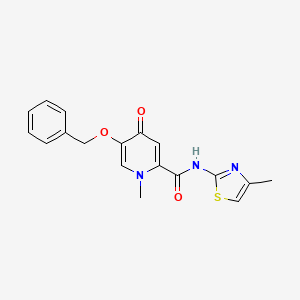
![N-(1-cyanocyclopentyl)-3-{[4-(1-hydroxybutan-2-yl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B2687990.png)
![1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2687991.png)
